CL2A-SN-38 Matches CL2-SN-38 in All Core In Vitro Parameters While Offering a Simplified, Phe-Deleted Linker Scaffold
CL2A-SN-38 was compared head-to-head with CL2-SN-38, which differs by an additional phenylalanine residue in the linker's peptide spacer. Both drug-linker conjugates were conjugated to the anti-Trop-2 antibody hRS7 and evaluated in parallel [1]. Results demonstrate that CL2A-SN-38 is equivalent to CL2-SN-38 in all four core ADC parameters measured, confirming that deletion of the Phe residue does not compromise drug substitution, target engagement, potency, or systemic stability. This simplification is relevant for procurement because it reduces the synthetic complexity and cost of the linker-drug intermediate while delivering identical conjugate performance.
| Evidence Dimension | Drug substitution (DAR) / Cell binding affinity (Kd) / Cytotoxicity (IC50) / In vitro serum stability (t1/2) |
|---|---|
| Target Compound Data | DAR ~6; Kd ~1.2 nM; IC50 ~2.2 nM; serum t1/2 ~20 hours (hRS7-CL2A-SN-38) |
| Comparator Or Baseline | CL2-SN-38: DAR ~6; Kd ~1.2 nM; IC50 ~2.2 nM; serum t1/2 ~20 hours (hRS7-CL2-SN-38) |
| Quantified Difference | No significant difference in any of the four parameters; values are reported as equivalent (~) within experimental error |
| Conditions | hRS7 antibody conjugation platform; in vitro cytotoxicity assay across solid tumor cell lines; serum stability assessed in vitro; Kd measured by cell binding assay [1] |
Why This Matters
For procurement, this equivalence means users obtain the same conjugate quality and preclinical performance as the Phe-containing CL2-SN-38 variant, with a structurally simpler linker-drug that may offer advantages in synthesis scalability and cost of goods.
- [1] Cardillo TM, Govindan SV, Sharkey RM, Trisal P, Arrojo R, Liu D, Rossi EA, Chang CH, Goldenberg DM. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: preclinical studies in human cancer xenograft models and monkeys. Clin Cancer Res. 2011;17(10):3157-3169. doi:10.1158/1078-0432.CCR-10-2939 View Source
